4-Acetylisocoumarin
Description
Properties
CAS No. |
16385-16-3 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-acetylisochromen-1-one |
InChI |
InChI=1S/C11H8O3/c1-7(12)10-6-14-11(13)9-5-3-2-4-8(9)10/h2-6H,1H3 |
InChI Key |
CDKQBDUTSTYSQN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=COC(=O)C2=CC=CC=C21 |
Canonical SMILES |
CC(=O)C1=COC(=O)C2=CC=CC=C21 |
Other CAS No. |
16385-16-3 |
Synonyms |
4-acetyl-isocoumarin 4-acetylisocoumarin |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
4-Acetylisocoumarin exhibits various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
- Antitumor Activity : The compound has been evaluated for its antitumor potential. Research indicates that derivatives of isocoumarins, including this compound, can inhibit the proliferation of various cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer) cells .
- Carbonic Anhydrase Inhibition : Recent studies have identified this compound as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. This inhibition suggests potential applications in cancer therapy .
Synthetic Methodologies
The synthesis of this compound typically involves several approaches:
- Condensation Reactions : One common method is the condensation of salicylic acid derivatives with acetic anhydride or acetyl chloride under acidic conditions. This approach allows for the formation of the isocoumarin structure efficiently .
- Biotransformation : Another innovative method involves using microbial systems to convert simple precursors into this compound. This biotransformation exploits the natural metabolic pathways of microorganisms to produce complex compounds with high specificity .
Case Studies
Several case studies illustrate the applications of this compound in various fields:
- Antimicrobial Development : A study investigated the antibacterial effects of this compound against resistant strains of bacteria. Results showed that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development .
- Cancer Treatment : In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways. This property positions it as a promising candidate for further development in anticancer therapies .
- Enzyme Inhibition Studies : Research focusing on carbonic anhydrase inhibition revealed that this compound exhibits low micromolar inhibition constants against CA IX and CA XII, indicating its potential use in targeted cancer therapies aimed at these enzymes .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Metal-Catalyzed Cyclization Reactions
4-Acetylisocoumarin derivatives form via transition-metal-mediated cyclization:
-
Silver(I)-Catalyzed Cyclization : 2-(1-Alkynyl)benzoic acids (95 ) undergo 6-endo-dig cyclization with Ag salts (e.g., AgI) in DMF, yielding 3-substituted isocoumarins (96 ) . Competing 5-exo-dig pathways may produce phthalide byproducts .
-
Ruthenium-Catalyzed Synthesis : Diphenylacetylene (64 ) reacts with acetic acid under Ru₃(CO)₁₂ catalysis to form isocoumarin scaffolds .
| Catalyst | Substrate | Conditions | Product | Key Role |
|---|---|---|---|---|
| AgI | 2-(1-Alkynyl)benzoic acids | DMF, 80°C | 3-Substituted isocoumarins | Facilitates 6-membered ring closure |
| Ru₃(CO)₁₂ | Diphenylacetylene + AcOH | Reflux | Isocoumarin 66 | Enables alkyne activation |
Enantioselective Reduction
This compound undergoes stereoselective reduction to produce bioactive derivatives:
-
Treatment with borane (BH₃) and Corey’s (S)-oxazaborolidine reagent reduces the ketone group to a secondary alcohol, yielding (+)-sescandelin (4 ) with 93% enantiomeric excess .
| Substrate | Reagents | Product | ee (%) | Conditions |
|---|---|---|---|---|
| 5 | BH₃, (S)-oxazaborolidine | (+)-Sescandelin (4 ) | 93 | THF, 0°C → rt |
Side Reactions and Competing Pathways
-
Regioisomer Formation : Acidic conditions (e.g., HCOOH) promote competing keto-enol tautomerism, leading to 17 as a minor product .
-
Byproducts in Oxidative Coupling : Rh-catalyzed reactions of benzoic acids with alkynes generate naphthalene derivatives (e.g., 89 ) alongside isocoumarins .
| Reaction Type | Competing Product | Yield Range | Catalyst |
|---|---|---|---|
| Keto-enol shift | 3-Methyl-4-formylisocoumarin | 20% | Acidic conditions |
| Oxidative coupling | Naphthalenes | 10–15% | [Cp*RhCl₂]₂ |
Comparison with Similar Compounds
3-Acetylcoumarin Derivatives
Structural Differences: Unlike 4-acetylisocoumarin, 3-acetylcoumarin derivatives feature an acetyl group at the 3-position. This positional isomerism significantly alters electronic properties and reactivity. Synthesis: 3-Acetylcoumarin derivatives are synthesized via O-acylation of 4-hydroxycoumarin with acetic anhydride, followed by further functionalization to produce oxadiazole derivatives . Bioactivity: These derivatives exhibit antibacterial, antifungal, and antioxidant activities. For instance, 3-acetylcoumarin oxadiazole derivatives show moderate activity against Staphylococcus aureus and Candida albicans .
4-Hydroxycoumarin Derivatives (e.g., Acenocoumarol)
Structural Differences: Acenocoumarol (3-(α-acetonyl-4-nitrobenzyl)-4-hydroxycoumarin) replaces the acetyl group with a nitrobenzyl-acetonyl moiety at the 3-position while retaining the 4-hydroxy group . Physical Properties: Acenocoumarol is a crystalline powder (mp 197°C) with low solubility in water and organic solvents, whereas this compound’s solubility profile remains less documented but likely differs due to its acetyl substituent .
Selenium-Containing Coumarins
Structural Differences: Selenium-containing coumarins incorporate selenium atoms into the coumarin backbone, often via reactions with sodium borohydride and selenium . Synthesis and Reactivity: These compounds are synthesized through hydrazonolysis or selenation of chloro-carbonitrile coumarin precursors. Their enhanced electrophilicity contrasts with this compound’s reactivity, which is dominated by acetyl group participation in nucleophilic reactions .
Data Table: Key Comparative Features
Research Findings and Implications
- Regioselectivity in Synthesis : The synthesis of this compound produces a 3:1 ratio of the desired product to its regioisomer (3-methyl-4-formylisocoumarin), necessitating careful separation . This challenge is absent in 3-acetylcoumarin synthesis, where positional control is more straightforward .
- Biological Activity: While 3-acetylcoumarin derivatives demonstrate direct antimicrobial effects, this compound’s value lies in its role as a synthetic precursor. This contrast underscores how minor structural changes (e.g., acetyl position) drastically alter application scope .
- Solubility and Drug Design: Acenocoumarol’s low solubility limits its formulation flexibility, whereas this compound’s acetyl group may improve solubility for synthetic intermediates .
Preparation Methods
Starting Material: Homophthalic Acid Derivatives
The most widely reported method for synthesizing this compound begins with homophthalic acid 8 , a readily available precursor. This compound undergoes sequential transformations to yield the target molecule. Initial steps involve converting 8 into a vinylogous amide ester 13 through a series of reactions, including esterification and amide formation. The use of anhydrous conditions and catalytic bases ensures high intermediate purity, with reported yields exceeding 85% for this stage.
Cyclization and Regioisomer Formation
Treatment of the vinylogous amide ester 13 with refluxing aqueous formic acid induces cyclization, producing this compound (5 ) alongside its regioisomer, 3-methyl-4-formylisocoumarin (17 ), in a 3:1 ratio. The reaction mechanism involves acid-catalyzed intramolecular esterification, followed by keto-enol tautomerism to stabilize the acetyl group at the 4-position. The regioisomeric byproduct arises from competing formyl group migration during cyclization, a phenomenon attributed to the electronic effects of the substituents.
Table 1: Key Reaction Parameters for Cyclization
| Parameter | Conditions | Yield (this compound) |
|---|---|---|
| Acid Catalyst | 88% Formic Acid | 65% |
| Temperature | Reflux (100–110°C) | – |
| Reaction Time | 6–8 Hours | – |
| Regioisomer Ratio | 3:1 (Desired:Byproduct) | – |
Purification and Isolation
Separation of 5 from 17 is achieved via column chromatography using a petroleum ether-ethyl acetate gradient (95:5 to 90:10). The desired product elutes first due to its lower polarity, yielding this compound as a crystalline solid with >98% purity. This step is critical for downstream applications, particularly in enantioselective syntheses of natural products like sescandelin.
Alternative Pathways: Acylation and Decarboxylation Strategies
Direct Acylation of Isocoumarin Derivatives
While less common, direct C-acylation of 4-hydroxyisocoumarin has been explored as a potential route. However, this method faces challenges due to competing O-acylation and the instability of the acetylated intermediate under basic conditions. For instance, treating 4-hydroxyisocoumarin with acetyl chloride in the presence of triethylamine predominantly yields O-acetylated byproducts, necessitating stringent anhydrous conditions and low temperatures to favor C-acylation.
Decarboxylation of 3-Carbethoxy-4-hydroxycoumarin
An indirect approach involves the decarboxylation of 3-carbethoxy-4-hydroxycoumarin (15 ) under acidic conditions. Heating 15 with hydrochloric acid (HCl) in ethanol induces decarboxylation, producing 4-hydroxycoumarin, which is subsequently acetylated using acetic anhydride. While this method achieves moderate yields (50–60%), it requires multiple steps and offers no significant advantage over the homophthalate route.
Optimization and Scalability Considerations
Solvent and Catalyst Screening
Recent studies have optimized the homophthalate route by evaluating solvent systems and catalysts. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates during the vinylogous amide formation, while non-polar solvents (e.g., toluene) improve cyclization efficiency. Catalytic amounts of p-toluenesulfonic acid (PTSA) reduce side reactions during acyl transfers, boosting overall yields to 75–80%.
Regioisomer Control
Minimizing regioisomer formation remains a key challenge. Computational studies suggest that electron-donating substituents on the homophthalate backbone stabilize the transition state favoring this compound. Experimental modifications, such as substituting formic acid with trifluoroacetic acid (TFA), have reduced byproduct formation to a 4:1 ratio, though at the cost of lower reaction rates.
Applications in Natural Product Synthesis
Enantioselective Reduction to Sescandelin
This compound serves as a pivotal intermediate in synthesizing sescandelin (4 ), a natural product with demonstrated bioactivity. Enantioselective reduction of the acetyl group using borane and Corey’s (S)-oxazaborolidine reagent yields (+)-sescandelin with 93% enantiomeric excess (ee). This step underscores the importance of high-purity 5 , as residual regioisomers significantly diminish ee values.
Structural Modifications for Drug Discovery
Derivatization of this compound has produced analogs with enhanced pharmacological properties. For example, introducing electron-withdrawing groups at the 3-position improves stability against hepatic metabolism, making these derivatives promising candidates for anticancer and anti-inflammatory agents .
Q & A
Basic: What are the established synthetic routes for 4-Acetylisocoumarin, and how can reproducibility be ensured?
Methodological Answer:
Synthesis typically involves cyclization of substituted phenylacetic acid derivatives or condensation of acetylated intermediates under acidic or catalytic conditions. For reproducibility:
- Protocol standardization : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize side reactions .
- Characterization : Confirm purity via HPLC (>95%) and structural identity via -NMR (e.g., acetyl proton resonance at δ 2.4–2.6 ppm) and IR (C=O stretch ~1740 cm) .
- Documentation : Include detailed reaction parameters (temperature, stoichiometry) in supplementary materials to enable replication .
Basic: How should researchers approach structural elucidation of this compound derivatives?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- Spectroscopy : Use -NMR to distinguish between isocoumarin and coumarin scaffolds (e.g., lactone carbonyl at δ 160–165 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formulae (e.g., [M+H] for CHO: theoretical 188.0473, observed ±0.0005) .
- X-ray crystallography : For unambiguous confirmation, crystallize derivatives using slow evaporation in ethanol/water mixtures .
Advanced: How can contradictory bioactivity data for this compound in enzymatic assays be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or impurity artifacts. Steps for resolution:
- Control experiments : Test for off-target effects using enzyme knockout models or competitive inhibitors .
- Dose-response curves : Ensure linearity (R > 0.95) across concentrations to validate IC values .
- Batch analysis : Compare results across independently synthesized batches; use LC-MS to rule out degradation products .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05) .
Advanced: What strategies optimize the regioselective modification of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
Regioselectivity challenges require tailored approaches:
- Protecting groups : Temporarily block the acetyl group with trimethylsilyl chloride to direct functionalization to the C-3 position .
- Catalytic systems : Use Pd(OAc)/ligand systems for cross-coupling at electron-deficient sites .
- Computational guidance : Perform DFT calculations (e.g., Gaussian 16) to predict reactive sites based on frontier molecular orbitals .
- Analytical validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates for NMR validation .
Basic: What databases and tools are recommended for literature reviews on this compound?
Methodological Answer:
Prioritize curated, peer-reviewed resources:
- Primary databases : SciFinder, Reaxys (search terms: "this compound" + "synthesis," "spectra") .
- Secondary sources : PubMed Central for bioactivity studies; filter by "full text" and "last 10 years" .
- Validation : Cross-check patents (e.g., USPTO, Espacenet) for synthetic protocols and avoid non-peer-reviewed platforms .
Advanced: How can kinetic studies elucidate the mechanism of this compound’s enzyme inhibition?
Methodological Answer:
Mechanistic studies require multi-step validation:
- Pre-steady-state kinetics : Use stopped-flow spectrophotometry to measure initial binding rates (k/k) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis : Engineer enzyme active-site residues (e.g., Ser195 in hydrolases) to test hydrogen-bonding interactions .
- Data integration : Combine kinetic data with molecular docking (AutoDock Vina) to propose binding modes .
Basic: What are the best practices for reporting experimental data on this compound in publications?
Methodological Answer:
Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Data tables : Include yields, melting points, and spectral data for all new compounds .
- Reproducibility : Provide step-by-step procedures in supplementary materials, citing CAS registry numbers for reagents .
- Ethics : Disclose conflicts of interest and funding sources; use ACS citation style for references .
Advanced: How should researchers design experiments to address solubility limitations of this compound in biological assays?
Methodological Answer:
Address solubility issues systematically:
- Co-solvents : Test DMSO (≤1% v/v) or cyclodextrin-based formulations; validate biocompatibility via cell viability assays .
- Prodrug design : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility .
- Analytical quantification : Use UV-Vis spectroscopy (λ ~270 nm) to measure solubility in PBS (pH 7.4) .
- Negative controls : Include solvent-only groups to rule out excipient effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
